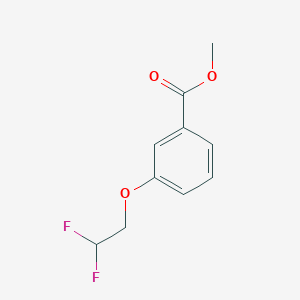![molecular formula C21H18BrN B12872766 2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide is a complex organic compound that features a biphenyl group attached to a dihydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound used in various industrial applications.
2-Phenylisoquinoline: A related compound with similar structural features but different functional groups.
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its combination of a biphenyl group and a dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C21H18BrN |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
2-(2-phenylphenyl)-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H18N.BrH/c1-2-9-18(10-3-1)20-12-6-7-13-21(20)22-15-14-17-8-4-5-11-19(17)16-22;/h1-13,16H,14-15H2;1H/q+1;/p-1 |
InChI 键 |
XDTDAKHOJOZAET-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+](=CC2=CC=CC=C21)C3=CC=CC=C3C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
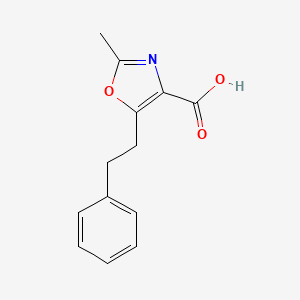
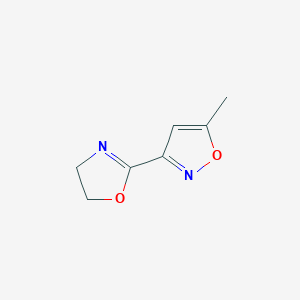
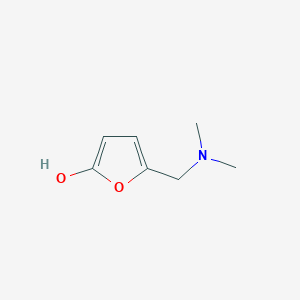
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
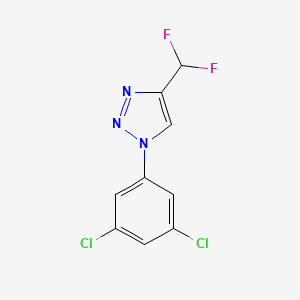
![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
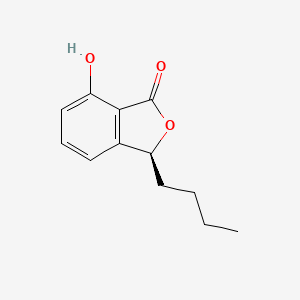
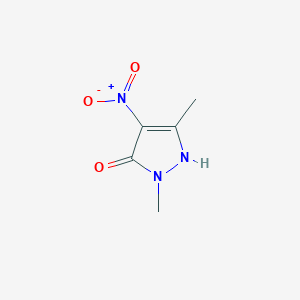
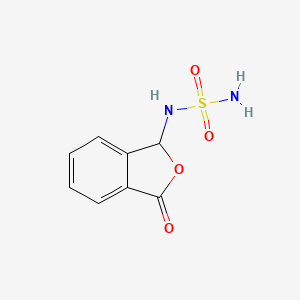
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
